5,8,11-Nonadecatrienoic acid
CAS No.: 62528-84-1
Cat. No.: VC19454133
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62528-84-1 |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | nonadeca-5,8,11-trienoic acid |
| Standard InChI | InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h8-9,11-12,14-15H,2-7,10,13,16-18H2,1H3,(H,20,21) |
| Standard InChI Key | HGXPNTRWDSQNGL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC=CCC=CCC=CCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
5,8,11-Nonadecatrienoic acid (C₁₉H₃₂O₂) possesses a molecular weight of 292.46 g/mol and features a carboxylic acid group at the C1 position followed by three cis-configured double bonds at C5–C6, C8–C9, and C11–C12 . The compound’s structure was confirmed through gas chromatography–mass spectrometry (GC-MS), tandem MS (MS-MS), and nuclear magnetic resonance (NMR) analyses . Like other PUFAs, its multiple double bonds render it susceptible to oxidative degradation, necessitating storage under inert atmospheres or at low temperatures to preserve stability .
The odd-chain length and n−8 desaturation pattern distinguish it from more common even-chain PUFAs such as arachidonic acid (20:4 n−6) or Mead acid (20:3 n−9). This structural uniqueness may influence its physical properties, including melting point and solubility, though empirical data remain limited.
Biosynthesis and Microbial Production
Biosynthetic Pathway in Mortierella alpina
The Δ12 desaturase-defective mutant Mortierella alpina JT-180 produces 5,8,11-nonadecatrienoic acid via an n−8 pathway analogous to the n−9 route for Mead acid synthesis in mammals . This pathway involves sequential elongation and desaturation steps:
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Chain elongation: n-Heptadecane (C₁₇) is elongated to nonadecanoic acid (19:0).
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Δ9 desaturation: 19:0 → 9-19:1 (8Z-nonadecenoic acid).
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Δ6 desaturation: 9-19:1 → 6,9-19:2.
The mutant strain exhibits enhanced Δ5 and Δ6 desaturase activities, enabling efficient conversion of odd-chain substrates .
Fermentation Conditions and Yields
Optimal production occurs in medium containing 4% (v/v) n-heptadecane and 1% (w/v) yeast extract at pH 6.0 and 28°C over seven days . Under these conditions, the mycelial content of 5,8,11-nonadecatrienoic acid reaches 5.8 μg/g dry weight, alongside 20.3 μg/g of 6,9-heptadecadienoic acid (17:2) and 3.6 μg/g of 8,11-nonadecadienoic acid (19:2) .
| Fatty Acid | Structure | Content (μg/g dry mycelia) |
|---|---|---|
| 6,9-Heptadecadienoic acid | 17:2 n−8 | 20.3 |
| 8,11-Nonadecadienoic acid | 19:2 n−8 | 3.6 |
| 5,8,11-Nonadecatrienoic acid | 19:3 n−8 | 5.8 |
Comparative Analysis with Related Fatty Acids
Odd-Chain vs. Even-Chain PUFAs
Odd-chain PUFAs like 19:3 n−8 are rare in nature compared to even-chain counterparts. Arachidonic acid (20:4 n−6), produced by wild-type Mortierella alpina, follows an n−6 pathway involving Δ5, Δ6, and Δ12 desaturases . In contrast, the n−8 route in mutant JT-180 bypasses Δ12 desaturation, yielding odd-chain products .
| Feature | 5,8,11-Nonadecatrienoic Acid | Arachidonic Acid |
|---|---|---|
| Chain length | C19 | C20 |
| Double bonds | 3 (5,8,11) | 4 (5,8,11,14) |
| Biosynthetic pathway | n−8 | n−6 |
| Primary source | M. alpina mutant JT-180 | M. alpina wild-type |
Structural Analogues
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Mead acid (20:3 n−9): A 20-carbon PUFA produced in mammals under essential fatty acid deficiency. Both Mead acid and 19:3 n−8 derive from non-methylene-interrupted pathways but differ in chain length and desaturation patterns .
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8,11,14-Eicosatrienoic acid (20:3 n−6): An even-chain PUFA with similar desaturation but distinct physiological roles in inflammation and signaling.
Research Challenges and Future Directions
Knowledge Gaps
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Biological activity: No studies have directly investigated 19:3 n−8’s pharmacological or metabolic effects.
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Enzymatic mechanisms: The structural basis for Δ5/Δ6 desaturase specificity toward odd-chain substrates remains unclear.
Optimization Strategies
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Strain engineering: Enhancing Δ5 desaturase activity or substrate channeling could improve yields.
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Feedstock modulation: Testing alternative carbon sources (e.g., odd-chain alcohols) may boost productivity.
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